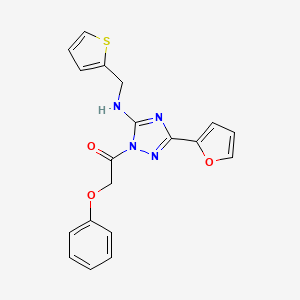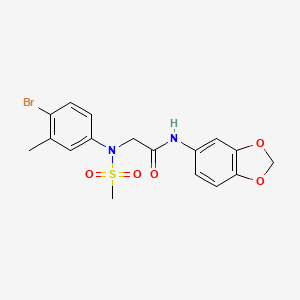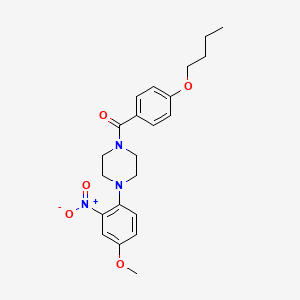
3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
説明
3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine, also known as FPTA, is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications. FPTA belongs to the family of triazole compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
作用機序
The mechanism of action of 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to involve the inhibition of the Akt signaling pathway. Akt is a protein kinase that plays a key role in cell survival, proliferation, and apoptosis. 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been shown to inhibit the phosphorylation of Akt, leading to the activation of downstream apoptotic pathways and the induction of cell death.
Biochemical and Physiological Effects:
3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been shown to possess antimicrobial and antifungal properties. 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is its potent anticancer activity against a wide range of cancer cell lines. 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has also been shown to have a favorable toxicity profile, with minimal toxicity observed in animal studies. However, one of the main limitations of 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are a number of future directions for research on 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine. One area of research is the development of more effective formulations of 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine that improve its solubility and bioavailability. Another area of research is the identification of novel targets for 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine in cancer cells, which may lead to the development of more effective combination therapies. Additionally, further studies are needed to investigate the potential therapeutic applications of 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine in other disease settings, such as inflammatory diseases.
科学的研究の応用
3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been extensively studied in scientific research due to its potential therapeutic applications. One of the main areas of research has been in the field of cancer therapy. 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been shown to possess potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth.
特性
IUPAC Name |
1-[3-(furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-17(13-26-14-6-2-1-3-7-14)23-19(20-12-15-8-5-11-27-15)21-18(22-23)16-9-4-10-25-16/h1-11H,12-13H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXFIXDADAGMAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N2C(=NC(=N2)C3=CC=CO3)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4233365.png)

![1-[2-(2,6-dimethylphenoxy)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4233371.png)
![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4233390.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4233398.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(1,3-thiazol-5-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B4233406.png)


![N-(3-chloro-4-methylphenyl)-3-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide](/img/structure/B4233431.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4233436.png)
![1-benzyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B4233439.png)

![2-[cyclohexyl(methyl)amino]-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4233454.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4233456.png)